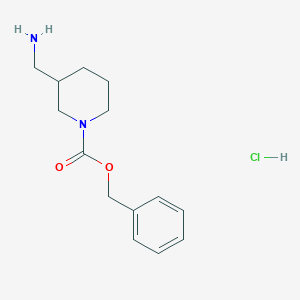

Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride

Description

Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS: 1217774-98-5) is a piperidine derivative featuring a benzyl carboxylate group at the 1-position and an aminomethyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₄H₂₁ClN₂O₂, with a molecular weight of 284.78 g/mol. The compound is typically supplied as a hydrochloride salt, enhancing its stability and solubility in aqueous systems. It is used in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of protease inhibitors and neuromodulators due to its amine functionality and rigid piperidine scaffold .

Properties

IUPAC Name |

benzyl 3-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11,15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPMZIXJQLUJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662462 | |

| Record name | Benzyl 3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-23-9 | |

| Record name | Benzyl 3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the free base of 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It is known to bind to cholinesterase receptors, inhibiting their activity. This interaction is facilitated by the benzyl-piperidine group, which provides good binding to the catalytic site of the enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, functional, and commercial differences between Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride and its analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Positional Isomerism: The 3-aminomethyl substituent in the target compound distinguishes it from the 4-aminomethyl analog (CAS 172348-57-1), which may exhibit divergent pharmacokinetic properties due to steric and electronic differences .

Ring Size and Functional Group Variations: Replacing piperidine with pyrrolidine (CAS 1217619-19-6) introduces a smaller, more strained ring, which can affect conformational flexibility and binding to biological targets . The carbomethoxy-4-piperidone analog (CAS data in ) includes a ketone group, altering reactivity and solubility compared to the aminomethyl derivative.

Stereochemical Considerations: Enantiomers like (S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride (CAS 876378-16-4) highlight the importance of chirality in drug design, as stereochemistry can significantly influence efficacy and toxicity .

Safety and Handling: Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) lacks comprehensive toxicological data, whereas hydrochloride salts (e.g., 1217774-98-5) often have better-documented safety protocols due to their stabilized form .

Commercial Availability :

- The target compound and its analogs are available in high purity grades (e.g., 95–99%) from suppliers like BLD Pharm Ltd. and American Elements, with pricing and packaging tailored for research-scale use .

Biological Activity

Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Benzyl group : A phenyl group attached to a methylene (-CH2-) bridge.

- Aminomethyl substituent : An amine group (-NH2) attached to a methylene bridge.

The molecular formula is with a molecular weight of approximately 270.76 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Preliminary studies suggest that it may modulate neurotransmitter systems by binding to specific receptors or enzymes, thus influencing their activity.

Key Mechanisms:

- Modulation of Acetylcholine Receptors : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), which could enhance cholinergic signaling, relevant for conditions like Alzheimer's disease .

- Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens, suggesting its utility in treating infections.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Properties :

- Neuroprotective Effects :

-

Antimicrobial Activity :

- Preliminary findings suggest that this compound exhibits activity against certain bacteria and fungi, indicating its potential as an antimicrobial agent.

Case Study 1: Anticancer Activity

A study published in MDPI reported that derivatives similar to this compound showed significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound's structure allowed for better interaction with protein binding sites, enhancing its anticancer efficacy .

Case Study 2: Neuroprotective Effects

Research indicated that compounds with similar piperidine structures could inhibit both AChE and butyrylcholinesterase (BuChE), leading to improved cognitive outcomes in animal models of Alzheimer's disease . The unique structural features of this compound may confer similar benefits.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Anticancer, neuroprotective, antimicrobial | Piperidine ring with aminomethyl and benzyl groups |

| (S)-Benzyl 4-(methylamino)piperidine-1-carboxylate | Antimicrobial | Similar piperidine structure |

| N-Benzyl-2-piperidinone | Anticancer (USP1/UAF1 inhibition) | Targeting deubiquitinase complex |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.